(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, introduction of fluorine atoms, and formation of the desired stereochemistry. Common synthetic routes may involve the use of tert-butyl carbamate as a protecting group for the amino group, followed by the introduction of difluoro groups through halogenation reactions. The final step usually involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-phenylpropanoic acid derivatives, while reduction can produce difluoro-phenylpropanol derivatives.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3,3-difluoro-3-phenylpropanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-3-phenylpropanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-(4-methylphenyl)propanoic acid
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxycarbonyl and difluoro groups
Properties
Molecular Formula |
C14H17F2NO4 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(2R)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1 |
InChI Key |
MRQJRQRMAWZNTO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C1=CC=CC=C1)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F |
Origin of Product |
United States |
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